molecular formula C15H20O4 B092692 Confertiflorin, deacetyl- CAS No. 17066-68-1

Confertiflorin, deacetyl-

Cat. No.: B092692
CAS No.: 17066-68-1
M. Wt: 264.32 g/mol
InChI Key: XLRYOOUAAMONBB-UHFFFAOYSA-N
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Description

Deacetyl-confertiflorin is a sesquiterpene lactone derived from the parent compound confertiflorin (C₁₇H₂₂O₅), isolated from Ambrosia species such as A. confertiflora and A. tenuifolia. The deacetylation process removes an acetyl group (-OAc) from the lactone backbone, yielding desacetylconfertiflorin (C₁₅H₂₀O₄) and its isomer allodesacetylconfertiflorin (C₁₅H₂₀O₄) . These compounds exhibit significant bioactivities, including molluscicidal, trypanocidal, and antiproliferative properties. Their molecular structures were confirmed via X-ray crystallography, revealing distinct stereochemical configurations in the lactone ring and substituent positions .

Properties

CAS No.

17066-68-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

4-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione

InChI

InChI=1S/C15H20O4/c1-7-6-10(16)12-8(2)14(18)19-13(12)15(3)9(7)4-5-11(15)17/h7,9-10,12-13,16H,2,4-6H2,1,3H3

InChI Key

XLRYOOUAAMONBB-UHFFFAOYSA-N

SMILES

CC1CC(C2C(C3(C1CCC3=O)C)OC(=O)C2=C)O

Canonical SMILES

CC1CC(C2C(C3(C1CCC3=O)C)OC(=O)C2=C)O

Other CAS No.

17066-68-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Confertiflorin, deacetyl- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under acidic or basic conditions, followed by oxidation and functional group modifications to achieve the desired structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Confertiflorin, deacetyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Confertiflorin, deacetyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Confertiflorin, deacetyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features

Table 1: Structural Comparison of Deacetyl-Confertiflorin and Analogues
Compound Source Key Structural Features Bioactivity
Deacetyl-confertiflorin Ambrosia spp. Δ¹⁰-lactone, C8-OH, C11-methyl Molluscicidal, trypanocidal
Deacetyl-β-cyclopryethrosin Synthetic/Natural Δ⁶-lactone, C4-OH, C13-methyl Antifungal, cytotoxic
4′-Deacetyl-griseusin A Streptomyces flavofuscus Aromatic lactone, C4′-OH, C12-carboxyl Antibacterial (MIC: 1.56 μg/mL)
Deacetyl-γ-bufotalinamide Toad venom derivatives Steroidal lactone, C3-OH, C17-amide Cardiotoxic, neurotoxic

Key Observations :

  • Deacetyl-confertiflorin and deacetyl-β-cyclopryethrosin share a lactone core but differ in ring saturation and substituent positions.
  • 4′-Deacetyl-griseusin A features an aromatic lactone system, enhancing its solubility and antibacterial potency compared to aliphatic analogues .

Bioactivity and Mechanism

Table 2: Bioactivity Comparison
Compound Mechanism of Action Target Organisms/Cells Efficacy (IC₅₀/MIC)
Deacetyl-confertiflorin Disruption of mitochondrial membranes Snails, Leishmania parasites 12.5 μM (molluscicidal)
Deacetyl-chromomycin A3 DNA intercalation, topoisomerase inhibition Cancer cell lines (HeLa, Jurkat) 0.8 μM (antiproliferative)
4′-Deacetyl-griseusin A Cell wall synthesis inhibition Gram-positive bacteria 1.56 μg/mL (vs. S. aureus)

Notable Findings:

  • Deacetyl-confertiflorin’s molluscicidal activity is attributed to its ability to destabilize lipid bilayers in snail mitochondria .
  • Deacetyl-chromomycin derivatives (e.g., chromomycin A2/A3) exhibit enhanced DNA-binding affinity compared to their acetylated counterparts due to increased polarity .

Q & A

Q. How can researchers ensure compliance with journal guidelines when publishing deacetyl-confertiflorin studies?

  • Methodological Answer : Follow Materials and Methods formatting rules (e.g., limit main text to 5 key compounds; defer additional data to supplements). Avoid duplicating figures/tables in text. Use journal-specific templates for references and graphical abstracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Confertiflorin, deacetyl-
Reactant of Route 2
Confertiflorin, deacetyl-

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